molecular formula C3H2ClNS B1590448 4-Chlorothiazole CAS No. 4175-72-8

4-Chlorothiazole

Cat. No. B1590448
CAS RN: 4175-72-8
M. Wt: 119.57 g/mol
InChI Key: DLRXEPREUKUZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothiazole (4-CT) is a heterocyclic organic compound belonging to the thiazole family. It is a colorless, odorless solid that is insoluble in water, but soluble in organic solvents. 4-CT is an important intermediate in the production of a range of pharmaceuticals and other chemicals. It is also used as a reagent in the synthesis of other compounds. 4-CT has a wide range of applications in the fields of biochemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Application 1: Polymer Solar Cells

  • Summary of the Application : 4-Chlorothiazole is used in the synthesis of polymer donors for highly efficient polymer solar cells .
  • Methods of Application : Two polymer donors are designed and synthesized based on 4-chlorothiazole derivatives with simple structures, namely PTz3Cl and PBTTz3Cl . The organic solar cells (OSCs) based on PBTTz3Cl exhibits a decent power conversion efficiency (PCE) of 18.38% in blending with small-molecule acceptors (SMAs) L8-BO .
  • Results or Outcomes : The PCE is improved up to 19.12%, which is among the highest values for polymer solar cells . This work provides a new design of low-cost electron-deficient units for constructing highly versatile, high-performance polymer donors .

Application 2: Synthesis of Pyrazoles

  • Summary of the Application : 4-Chlorothiazole is used in the synthesis of a new series of pyrazoles .
  • Methods of Application : A new series of pyrazoles have been synthesized via 2-(3-phenyl-1, 3, 4, 5, 6, 7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one(2), which on treatment with phosphorus pentachloride and phosphoryl chloride afforded 4-chlorothiazole derivative(3). Reaction of 3 with hydrazine hydrate in boiling gave 4- hydrazineylthiazole derivative (4) .
  • Results or Outcomes : The paper does not provide specific results or outcomes for this synthesis .

Application 3: Anticancer Activity

  • Summary of the Application : 4-Chlorothiazole is used in the synthesis of novel thiazole-5-carboxamide derivatives, which have been evaluated for their anticancer activity .
  • Methods of Application : A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized . Among the tested compounds, highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .
  • Results or Outcomes : The synthesized compounds were evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .

properties

IUPAC Name

4-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-6-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRXEPREUKUZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542772
Record name 4-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiazole

CAS RN

4175-72-8
Record name 4-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothiazole
Reactant of Route 2
4-Chlorothiazole
Reactant of Route 3
4-Chlorothiazole
Reactant of Route 4
4-Chlorothiazole
Reactant of Route 5
4-Chlorothiazole
Reactant of Route 6
4-Chlorothiazole

Citations

For This Compound
114
Citations
Y Shao, Y Gao, R Sun, M Zhang, J Min - Advanced Materials, 2023 - Wiley Online Library
… Herein, we designed and synthesized two polymer donors based on 4-chlorothiazole derivatives with simple structures, namely PTz3Cl and PBTTz3Cl. The OSCs based on PBTTz3Cl …
Number of citations: 16 onlinelibrary.wiley.com
F Borbone, A Carella, L Ricciotti, A Tuzi, A Roviello… - Dyes and …, 2011 - Elsevier
Four azo dyes showing high nonlinear optical properties were prepared, based on a 4-chlorothiazole azo moiety functionalized with strong acceptor groups and/or further donor/…
Number of citations: 54 www.sciencedirect.com
KA Bello - Journal of the Society of Dyers and Colourists, 1997 - Wiley Online Library
… dyes derived from 4-chlorothiazole are also reasonably well accounted for by the PPP method. To illustrate the relative roles of the various substituents in the thiazole azo dye systems, …
Number of citations: 4 onlinelibrary.wiley.com
IH El Azab, AA Gobouri… - Journal of Heterocyclic …, 2019 - Wiley Online Library
In our approach to synthesize bioactive molecules, a series of novel N‐heterocycles were synthesized and evaluated for their in vitro antitumor activity against a panel of three human …
Number of citations: 10 onlinelibrary.wiley.com
N Debski, W Hanefeld… - Journal of heterocyclic …, 1997 - Wiley Online Library
… Furthermore we were able to extend the scope of this method to the synthesis of the new 2-arylthio-4-chlorothiazole-5-carbaldehydes 4 by using thiophenols instead of amines. …
Number of citations: 14 onlinelibrary.wiley.com
S Athmani, MF Farhat, B Iddon - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… Ethyl 2 - mercaptoacetate reacted with 4-chlorothiazole-5-carbaldehydes to give thieno[2,3-… of the chlorine atom in the corresponding 4-chlorothiazole-5-carbaldehyde and converted …
Number of citations: 41 pubs.rsc.org
S Athmani, B Iddon - Tetrahedron, 1992 - Elsevier
… Abstract: Thieno[2,3-d]thiazoles were prepared by reaction of 4-chlorothiazole-5carbaldehydes or 4-chlorothiazole-5-carbonittiles with either ethyl 2-mercaptoacetate or 2…
Number of citations: 23 www.sciencedirect.com
Z Han, C Li, X Gu, X Han, S Wang, Y Wei… - Chinese Journal of …, 2023 - Wiley Online Library
… By employing thiazole and 4-chlorothiazole as the Aʹ units, two AD-Aʹ-DA type nonfused-… Replacing thiazole in Tz-H with 4-chlorothiazole can not only remarkably shorten the …
Number of citations: 3 onlinelibrary.wiley.com
S Athmani, A Bruce, B Iddon - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… When 2,5-dibromo-4-chlorothiazole 2 was treated with 1 mole … As time elapsed the amount of 4-chlorothiazole 32 (with two … However, when 2,5-dibromo-4-chlorothiazole 2 was treated …
Number of citations: 24 pubs.rsc.org
SR Pattan, NS Dighe, SA Nirmal… - Asian journal of …, 2009 - indianjournals.com
… The suspension of 2-amino-4-chlorothiazole in glacial acetic acid (30ml), chloroacetyl chloride was added dropwise with constant stirring . The reaction mixture was refluxed gently at …
Number of citations: 77 www.indianjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.